2-Amino-1-thiophen-2-yl-ethanone
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Overview
Description
2-Amino-1-thiophen-2-yl-ethanone is an organic compound with the molecular formula C6H7NOS It is a thiophene derivative, characterized by the presence of an amino group and a ketone group attached to the thiophene ring
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Amino-1-thiophen-2-yl-ethanone may also interact with various biological targets.
Mode of Action
A related compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1h-imidazol-2-amine, has been shown to inhibit tubulin polymerization . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Pharmacokinetics
The compound’s predicted boiling point is 2870±200 °C, and its predicted density is 1237±006 g/cm3 . Its pKa is predicted to be 6.97±0.29 , which could influence its absorption and distribution in the body.
Result of Action
Related compounds have demonstrated cytotoxicity against human cancer cells , suggesting that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-thiophen-2-yl-ethanone can be achieved through several methods. One common approach involves the condensation reaction of thiophene-2-carboxaldehyde with ammonia and a reducing agent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-thiophen-2-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-thiophen-2-yl-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-thiophen-3-yl-ethanone
- 2-Amino-1-furan-2-yl-ethanone
- 2-Amino-1-pyrrole-2-yl-ethanone
Uniqueness
2-Amino-1-thiophen-2-yl-ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyrrole. This uniqueness makes it particularly valuable in the development of materials with specific electronic characteristics .
Properties
IUPAC Name |
2-amino-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRVJDMCHHVZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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